![molecular formula C17H28N2O B14726207 4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol CAS No. 5464-97-1](/img/structure/B14726207.png)
4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol can be achieved through a multi-step process involving the following key steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Phenylethyl Group: The piperazine ring is then substituted with a phenylethyl group using a nucleophilic substitution reaction. This can be achieved by reacting the piperazine with phenylethyl bromide in the presence of a base such as potassium carbonate.
Attachment of Butanol Chain: The final step involves the attachment of the butanol chain to the piperazine ring. This can be done by reacting the substituted piperazine with 4-chlorobutan-1-ol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenylethyl group or the butanol chain can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced piperazine derivative.
Substitution: Formation of various substituted piperazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenylethyl group and butanol chain may also contribute to its overall biological activity by enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Known for its use in the treatment of schizophrenia and related psychoses.
3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one: A benzanthrone dye with interesting photophysical properties.
Uniqueness
4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives.
Eigenschaften
CAS-Nummer |
5464-97-1 |
|---|---|
Molekularformel |
C17H28N2O |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
4-[3-methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol |
InChI |
InChI=1S/C17H28N2O/c1-16-15-18(10-5-6-14-20)12-13-19(16)11-9-17-7-3-2-4-8-17/h2-4,7-8,16,20H,5-6,9-15H2,1H3 |
InChI-Schlüssel |
PLFIZRDPYGDDKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1CCC2=CC=CC=C2)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


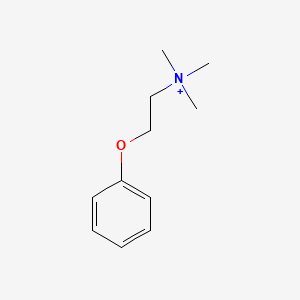
![Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14726143.png)
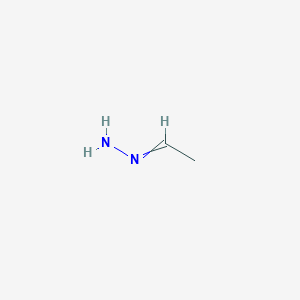
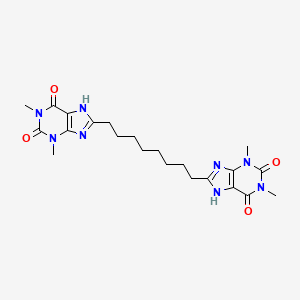
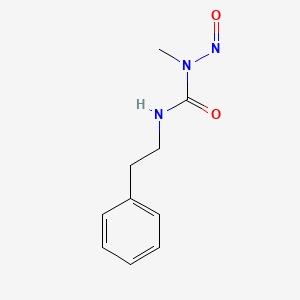
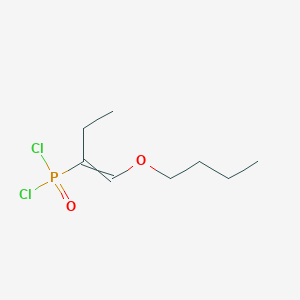
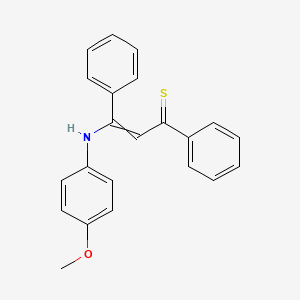
![Pyrido[2,3-e][1,2,3,4]tetrazine](/img/structure/B14726184.png)
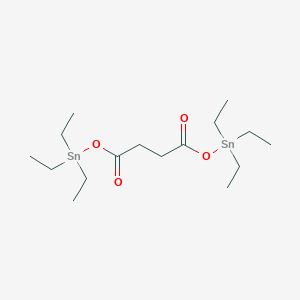
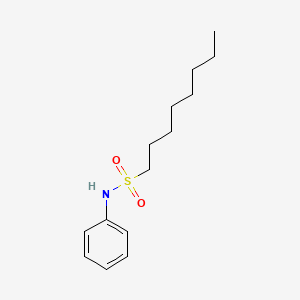
![N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide](/img/structure/B14726205.png)

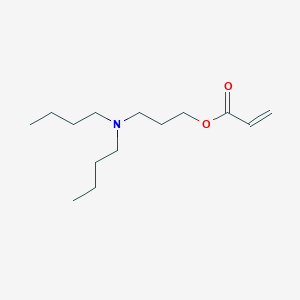
![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)
